3-(4-Formyl-phenyl)-propionic acid tert-butyl ester
Overview
Description
3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propionic acid moiety esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Formylphenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.
Reduction: 3-(4-Hydroxymethylphenyl)-propionic acid tert-butyl ester.
Substitution: 3-(4-Nitrophenyl)-propionic acid tert-butyl ester or 3-(4-Halophenyl)-propionic acid tert-butyl ester.
Scientific Research Applications
3-(4-Formyl-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can be hydrolyzed by esterases.
Comparison with Similar Compounds
Similar Compounds
3-(4-Formylphenyl)-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(4-Formylphenyl)-propionic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
3-(4-Formylphenyl)-propionic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules or in the development of materials with specific properties .
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFDOWBTQTZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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